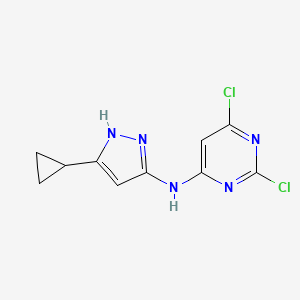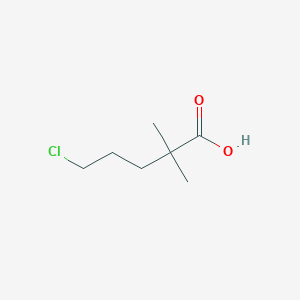
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O6 This compound is known for its unique chemical structure, which includes a cyano group, a nitrophenyl group, and a dihydroxyphenyl group
Métodos De Preparación
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base, such as piperidine, and ethanol as the solvent . The reaction mixture is then heated under reflux conditions to yield the desired product. The compound can be further purified by recrystallization from ethanol .
Análisis De Reacciones Químicas
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Aplicaciones Científicas De Investigación
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of catechol derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in conditions like Parkinson’s disease . Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Comparación Con Compuestos Similares
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C12H10N2O6 |
|---|---|
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3 |
Clave InChI |
KZGBADQGBKGUGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Methyl)phenyl]amino}-3-penten-2-one](/img/structure/B8280609.png)






![1-[(2-Chloro-4-nitrophenyl)methyl]imidazole](/img/structure/B8280653.png)

![7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde](/img/structure/B8280678.png)

